molecular formula C16H16N5+ B12094156 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

Cat. No.: B12094156
M. Wt: 278.33 g/mol
InChI Key: LDICDPFUGWPYED-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile is a tetrazole derivative featuring a 1H-tetrazol-1-ium core substituted with two 2-methylphenyl groups at positions 2 and 3, and a cyano group at position 4. Tetrazoles are nitrogen-rich heterocycles valued for their stability, acidity, and diverse applications in pharmaceuticals, coordination chemistry, and materials science. The ortho-methylphenyl substituents likely enhance steric bulk and lipophilicity, while the electron-withdrawing cyano group at position 5 modulates the tetrazole’s electronic properties and acidity (pKa ~4–5, typical for 1H-tetrazoles) .

Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELX providing critical support for determining bond lengths, angles, and packing arrangements .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbon tetrachloride is typically synthesized through the chlorination of methane. The reaction involves the following steps:

    Chlorination of Methane: Methane reacts with chlorine gas in the presence of ultraviolet light or a catalyst to form methyl chloride (CH₃Cl).

    Further Chlorination: Methyl chloride undergoes further chlorination to form methylene chloride (CH₂Cl₂), chloroform (CHCl₃), and finally carbon tetrachloride (CCl₄).

The overall reaction can be summarized as: [ \text{CH₄ + 4Cl₂ → CCl₄ + 4HCl} ]

Industrial Production Methods

In industrial settings, carbon tetrachloride is produced by the chlorination of hydrocarbons such as methane or carbon disulfide. The process involves the use of high temperatures and pressures to facilitate the reaction. The reaction is typically carried out in a chlorination reactor, where methane and chlorine gas are introduced and exposed to ultraviolet light or a catalyst to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

Carbon tetrachloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Carbon tetrachloride can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Carbon tetrachloride can be reduced to form chloroform, methylene chloride, and methyl chloride.

    Oxidation Reactions: Although less common, carbon tetrachloride can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), ammonia (NH₃), and alkoxide ions (RO⁻). These reactions typically occur under basic conditions.

    Reduction: Reducing agents such as zinc and hydrochloric acid (Zn/HCl) or sodium borohydride (NaBH₄) can be used to reduce carbon tetrachloride.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize carbon tetrachloride under specific conditions.

Major Products Formed

    Substitution: Products include chloroform, methylene chloride, and methyl chloride.

    Reduction: Products include chloroform, methylene chloride, and methyl chloride.

    Oxidation: Products can include carbon dioxide (CO₂) and chlorine gas (Cl₂).

Scientific Research Applications

Carbon tetrachloride has several scientific research applications, including:

Mechanism of Action

Carbon tetrachloride exerts its effects primarily through the formation of reactive intermediates. When metabolized in the liver, carbon tetrachloride is converted to trichloromethyl radicals (CCl₃•) by cytochrome P450 enzymes. These radicals can cause lipid peroxidation, leading to cell membrane damage and hepatocellular injury. The trichloromethyl radicals can also form adducts with cellular macromolecules, further contributing to toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Tetrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Properties
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile C₁₆H₁₄N₅ 276.32 Not reported Tetrazolium, cyano, 2-methylphenyl Potential ligand, pharmaceutical intermediate
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₁₅H₁₄N₈OS 378.41 214.4 Tetrazole, pyrazole, thioacetyl, cyano Antimicrobial/antifungal activity
Netupitant C₃₀H₃₂F₆N₄O 610.61 Not reported Piperazinyl, trifluoromethyl, pyridine Antiemetic (NK₁ receptor antagonist)
Indisulam C₁₄H₁₂ClN₃O₄S₂ 385.85 Not reported Indole, disulfonamide Antineoplastic (CDK inhibitor)

Key Observations :

Structural Complexity: The target compound is less complex than Netupitant or Indisulam but shares aromatic substitution patterns (e.g., methylphenyl groups) that enhance lipophilicity.

Functional Group Influence: The cyano group in the target compound and ’s pyrazole derivative both contribute to electron-deficient aromatic systems, enhancing stability and reactivity in nucleophilic environments.

Thermal Stability : ’s compound exhibits a high melting point (214.4°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH₂). The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity.

Research Implications and Limitations

  • Crystallography : SHELX-based refinement could resolve its solid-state structure, clarifying substituent effects on packing .
  • Structure-Activity Relationships (SAR) : Comparative studies with ’s compound may reveal how pyrazole vs. phenyl substitution impacts bioactivity.

Biological Activity

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile, also known as Cyanoditolyl Tetrazolium Chloride, is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and data.

  • Molecular Formula : C16H14ClN5
  • Molecular Weight : 311.769 g/mol
  • CAS Number : 102568-47-8
PropertyValue
Molecular FormulaC16H14ClN5
Molecular Weight311.769 g/mol
Boiling Point416.7ºC

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective for creating substituted tetrazoles. The synthetic pathway often includes the reaction of 2-methylphenyl derivatives with appropriate nitriles under controlled conditions to yield the tetrazole structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division.

  • Mechanism of Action : The compound acts at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for multidrug-resistant cancer cells that overexpress P-glycoprotein.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 3 to 20 nM against various human tumor cell lines, indicating potent antiproliferative activity .
    • In vivo studies using xenograft models showed significant tumor growth reduction when treated with these compounds, suggesting their clinical potential as antimitotic agents .

Table 2: Antiproliferative Activity Data

CompoundCell LineIC50 (nM)
4lHL-601.3 - 8.1
4lA549>100
4lJurkat3.8

Cytotoxicity and Safety

While exploring the biological activity of tetrazoles, it is crucial to assess their cytotoxicity. Preliminary toxicity studies indicate that while some derivatives exhibit significant anticancer properties, they may also show varying levels of toxicity towards normal cells. Therefore, further optimization is required to enhance selectivity towards cancer cells while minimizing adverse effects on healthy tissues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The tetrazole core can be synthesized via [1,3-dipolar cycloaddition] between nitriles and azides under thermal or catalytic conditions. For example, catalyst-free aqueous synthesis methods (e.g., Knoevenagel condensation/cycloaddition) minimize side reactions and enhance regioselectivity . Optimization involves adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of 2-methylphenyl-substituted precursors. Purification via recrystallization (using aqueous ethanol) or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this tetrazole derivative?

  • Methodological Answer : A combination of X-ray crystallography (using SHELX programs for refinement ), ¹H/¹³C NMR (to assign substituent positions on the tetrazole ring), and high-resolution mass spectrometry (HRMS) provides unambiguous structural confirmation. For ambiguous NMR signals (e.g., overlapping aromatic protons), crystallographic data resolves positional uncertainties .

Q. What are the key stability considerations for this compound under different storage and experimental conditions?

  • Methodological Answer : Stability tests should include:

  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >200°C).
  • Photostability : UV-vis spectroscopy under controlled light exposure.
  • Hydrolytic stability : HPLC monitoring (C18 columns, acetonitrile/water mobile phase) at varying pH (3–9) . Store in amber vials at –20°C under inert atmosphere to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions between observed spectral data (e.g., NMR, IR) and computational predictions for substituent positions on the tetrazole ring?

  • Methodological Answer : Discrepancies often arise from steric/electronic effects or dynamic processes (e.g., tautomerism). Strategies include:

  • Cross-validation : Compare experimental data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level).
  • Isotopic labeling : Use ¹⁵N-labeled azides in synthesis to track nitrogen environments via ¹⁵N NMR .
  • Crystallographic refinement : SHELXL-generated electron density maps clarify ambiguous substituent orientations .

Q. How should experimentalists design mechanistic studies to elucidate the formation of the tetrazole ring in this compound?

  • Methodological Answer : Mechanistic insights can be gained via:

  • Intermediate trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants.
  • Computational modeling : Transition-state analysis (e.g., using Gaussian) to identify rate-determining steps .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors) in drug discovery contexts?

  • Methodological Answer :

  • Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • Molecular docking : Use AutoDock Vina to predict interaction hotspots, validated by mutagenesis studies .

Q. How can researchers address challenges in chromatographic separation of structurally similar byproducts during synthesis?

  • Methodological Answer :

  • HPLC optimization : Use gradient elution with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve co-eluting species.
  • Chiral columns : For enantiomeric byproducts, employ Chiralpak AD-H columns with hexane/isopropanol mobile phases.
  • LC-MS/MS : Fragment ions (e.g., m/z ratios) differentiate isomers with identical retention times .

Properties

Molecular Formula

C16H16N5+

Molecular Weight

278.33 g/mol

IUPAC Name

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

InChI

InChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1

InChI Key

LDICDPFUGWPYED-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.